Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate is an organic compound with the molecular formula C9H7BrFIO2. This compound is part of the benzoate ester family and features a bromomethyl, fluoro, and iodo substituent on the benzene ring. It is used in various chemical syntheses and research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a methyl benzoate derivative followed by fluorination and iodination. The reaction conditions often involve the use of bromine, fluorine sources, and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, fluorination, and iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions include substituted benzoates, alcohols, and coupled aromatic compounds .
Scientific Research Applications
Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for creating complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The fluoro and iodo substituents can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Bromomethylbenzoate
- Methyl 2-Bromoacetate
- Methyl 5-Bromo-2-methylbenzoate .
Uniqueness
Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate is unique due to the presence of three different halogen substituents on the benzene ring. This combination of bromine, fluorine, and iodine provides distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C9H7BrFIO2 |
---|---|
Molecular Weight |
372.96 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-3-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C9H7BrFIO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3 |
InChI Key |
CUCIZOPDUKLSGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.